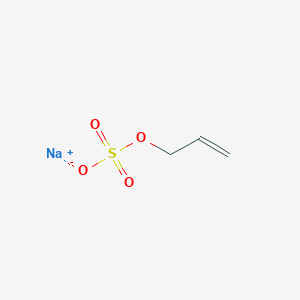

Allyl sodium sulfate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;prop-2-enyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S.Na/c1-2-3-7-8(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEWKBLLMCFAEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172517 | |

| Record name | Sulfuric acid, mono-2-propenyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19037-59-3 | |

| Record name | Sulfuric acid, mono-2-propenyl ester, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-2-propenyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Allyl Sodium Sulfate & Sodium Allyl Sulfonate: Structural & Functional Analysis

This guide is structured to address the specific chemical identity of Allyl Sodium Sulfate (CAS 19037-59-3) while critically distinguishing it from its common industrial cognate, Sodium Allyl Sulfonate (CAS 2495-39-8). Given the frequent nomenclature conflation in literature, this guide covers both but focuses on the Sulfate as a reactive allylation agent and the Sulfonate as a polymerization monomer.

Executive Summary

Allyl Sodium Sulfate (

Part 1: Chemical Identity & Structural Disambiguation

The distinction between the Sulfate (ester) and Sulfonate (salt) is critical. The Sulfate contains a labile C-O-S bond susceptible to hydrolysis and nucleophilic attack, whereas the Sulfonate contains a robust C-S bond resistant to hydrolysis.

Table 1: Physicochemical Comparison

| Feature | Allyl Sodium Sulfate (The Reagent) | Sodium Allyl Sulfonate (The Monomer) |

| CAS Number | 19037-59-3 | 2495-39-8 |

| Formula | ||

| Molecular Weight | 160.12 g/mol | 144.12 g/mol |

| Bond Type | Sulfate Ester (C-O-S) | Sulfonate (C-S) |

| Primary Reactivity | Electrophilic (Alkylating agent) | Nucleophilic (Radical Polymerization) |

| Stability | Hydrolytically unstable (Acid/Base sensitive) | Highly stable (pH 2–12) |

| Key Application | Synthesis of Allyl Cellulose/Starch | Hydrogels, Excipients, Nickel Plating |

Part 2: Allyl Sodium Sulfate (CAS 19037-59-3)

2.1 Reactivity Profile: The Allylation Mechanism

Allyl sodium sulfate functions as a water-soluble allylating agent. Unlike allyl halides (e.g., allyl chloride), which are volatile and lachrymatory, allyl sodium sulfate allows for homogenous allylation in aqueous or semi-aqueous systems.

-

Mechanism: The sulfate group acts as a leaving group. In the presence of a nucleophile (e.g., hydroxyl group of cellulose

), the reaction proceeds via an -

Reaction Kinetics: The reaction is base-catalyzed.[2] Sodium hydroxide activates the cellulose hydroxyls to alkoxides (

), which then attack the

2.2 Experimental Protocol: Synthesis of Allyl Cellulose

Context: Allyl cellulose is a precursor for cross-linked pharmaceutical hydrogels.

Reagents:

-

Cotton Cellulose (DP ~2000)

-

Allyl Sodium Sulfate (Recrystallized from ethanol)

-

NaOH (15% w/v solution)

Workflow:

-

Activation: Disperse cellulose in NaOH solution at

for 1 hour to form alkali cellulose ( -

Addition: Add Allyl Sodium Sulfate slowly to the mixture. Maintain temperature

to prevent hydrolysis of the sulfate ester. -

Reaction: Heat the mixture to

for 4 hours. The -

Purification: Neutralize with acetic acid. Wash the product with ethanol/water (80:20) to remove salts.

-

Validation: Determine Degree of Substitution (DS) via Bromination method.

Part 3: Sodium Allyl Sulfonate (CAS 2495-39-8)

3.1 Polymerization Kinetics: The Degradative Chain Transfer Problem

Sodium Allyl Sulfonate (SAS) is used to introduce anionic charge into polymers. However, its homopolymerization is notoriously difficult due to degradative chain transfer .

-

The Problem: The allylic protons (adjacent to the double bond) are weakly acidic. A growing radical chain (

) can abstract an allylic hydrogen instead of adding to the double bond. -

The Consequence: This creates a resonance-stabilized allyl radical that is too stable to re-initiate polymerization effectively, terminating the chain.

-

(Propagation rate)

-

(Propagation rate)

-

Solution: SAS is almost always copolymerized with monomers that have high propagation rates (e.g., Acrylamide, Acrylic Acid) to overcome this kinetic barrier.

3.2 Visualization: Reactivity & Mechanism [3]

Figure 1: Mechanistic divergence between the Sulfate (Allylation) and Sulfonate (Polymerization/Termination).

Part 4: Pharmaceutical Applications

4.1 Hydrogel Drug Delivery (SAS Based)

Sodium Allyl Sulfonate is copolymerized with N-isopropylacrylamide (NIPAM) to create thermo-responsive hydrogels. The sulfonate group provides:

-

Ionization: Increases swelling ratio due to osmotic pressure.

-

Drug Loading: Electrostatic interaction with cationic drugs (e.g., Doxorubicin).

4.2 Analytical Quality Control

For drug development, purity is paramount. The primary impurity in SAS is Allyl Chloride (neurotoxic) and Sulfite ions.

HPLC Method for SAS Purity:

-

Column: Anion Exchange (e.g., Dionex IonPac AS11).

-

Mobile Phase: KOH gradient (10 mM to 50 mM).

-

Detection: Suppressed Conductivity or UV at 210 nm.

-

Limit of Quantitation: Allyl Chloride must be

ppm.

References

-

Synthesis of Allyl Cellulose

- Source: "The synthesis and identification of allyl ethers of glucose and cellulose." Canadian Journal of Chemistry, 1967.

- Relevance: Defines the use of Allyl Sodium Sulfate (CAS 19037-59-3)

-

URL:

-

Polymerization Kinetics (Degradative Chain Transfer)

-

Source: "Kinetics of Polymerization of Allyl Compounds."[4] Kyoto University Research, 1955.

- Relevance: Foundational text explaining why allyl monomers retard polymeriz

-

URL:

-

-

Industrial & Pharmaceutical Uses of SAS

- Source: "Sodium Allyl Sulfonate Product Profile." ChemicalBook, 2023.

- Relevance: Specifications for CAS 2495-39-8 in industrial applic

-

URL:

-

Safety & Toxicity Data

-

Source: "Safety Data Sheet: Sodium Allyl Sulfonate."[5] Fisher Scientific.

- Relevance: LD50 and handling protocols.

-

URL:

-

Sources

Advanced Synthesis & Mechanistic Pathways of Sodium Allyl Sulfate

Technical Guide for Research & Development

Executive Summary & Chemical Disambiguation

In the context of drug development and advanced polymer synthesis, precision in chemical nomenclature is paramount. A frequent critical error in literature and procurement is the confusion between Sodium Allyl Sulfate and Sodium Allyl Sulfonate .

Before detailing the synthesis, we must define the target molecule to ensure the correct protocol is applied.

| Feature | Sodium Allyl Sulfate (Target) | Sodium Allyl Sulfonate (Common Congener) |

| Formula | ||

| Structure | Allyl-Oxygen -Sulfur bond (Ester) | Allyl-Carbon -Sulfur bond (Sulfonate) |

| Stability | Hydrolytically unstable (acid/base sensitive) | Highly stable (C-S bond is robust) |

| Precursor | Allyl Alcohol | Allyl Chloride |

| CAS No. | 2717-15-9 | 2495-39-8 |

This guide focuses exclusively on the synthesis of the Sulfate Ester (CAS 2717-15-9) via the sulfation of allyl alcohol.

Mechanistic Pathways

The synthesis of sodium allyl sulfate involves the O-sulfation of allyl alcohol. The primary challenge is the high reactivity of the allylic double bond, which is prone to acid-catalyzed polymerization or hydrochlorination during the reaction. Two primary pathways are employed to mitigate these side reactions.

Pathway A: Chlorosulfonic Acid Sulfation (Standard Industrial Route)

This pathway utilizes chlorosulfonic acid (

Mechanism:

-

Nucleophilic Attack: The hydroxyl oxygen of allyl alcohol attacks the electrophilic sulfur atom of chlorosulfonic acid.

-

Elimination: Chloride is eliminated as

gas. -

Neutralization: The intermediate allyl hydrogen sulfate is immediately neutralized with sodium hydroxide to form the stable salt.

Pathway B: Sulfur Trioxide-Pyridine Complex (High-Fidelity Lab Route)

For high-purity applications (e.g., metabolic standards in drug development), the

Mechanism:

-

Ligand Exchange: The alcohol oxygen displaces pyridine from the

complex. -

Salt Formation: The resulting pyridinium allyl sulfate is treated with a sodium base to perform a cation exchange.

Visualizing the Reaction Pathways

Caption: Dual pathways for Allyl Sodium Sulfate synthesis. Pathway A is direct but acidic; Pathway B is mild and non-acidic.

Detailed Experimental Protocol (Pathway A)

This protocol is optimized for the Chlorosulfonic Acid route, modified to minimize polymerization risks.

Reagents & Equipment[1][2][3][4]

-

Allyl Alcohol (99%): 58.1 g (1.0 mol)

-

Chlorosulfonic Acid (99%): 116.5 g (1.0 mol)

-

Sodium Hydroxide (30% aq): ~1.1 mol equivalent

-

Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous)

-

Equipment: 3-neck round bottom flask, mechanical stirrer, dropping funnel, thermometer,

inlet, gas scrubber (for

Step-by-Step Methodology

-

Setup & Inerting:

-

Assemble the reaction apparatus. Connect the gas outlet to a scrubber containing dilute

to trap evolved -

Purge the system with dry Nitrogen (

) for 15 minutes. -

Charge the flask with Allyl Alcohol and 200 mL anhydrous DCM .

-

Cool the solution to -5°C to -10°C using an ice/salt or acetone/dry ice bath.

-

-

Sulfation (Critical Step):

-

Load Chlorosulfonic Acid into the pressure-equalizing dropping funnel.

-

Slowly add the acid dropwise to the alcohol solution.

-

Control: Maintain internal temperature below 0°C . The reaction is highly exothermic.

-

Observation:

gas will evolve. Ensure efficient stirring to facilitate gas release and prevent local hotspots which cause charring/polymerization. -

Duration: Addition typically takes 60–90 minutes.

-

-

Degassing:

-

After addition is complete, maintain stirring at -5°C for 30 minutes.

-

Apply a gentle vacuum (carefully) or increased

flow to remove residual dissolved

-

-

Neutralization:

-

Prepare a separate vessel with 30% NaOH solution , cooled to 0°C.

-

Slowly pour the sulfation reaction mixture into the caustic solution with vigorous stirring. (Reverse addition ensures the pH remains alkaline, preventing acid hydrolysis of the ester).

-

Maintain pH between 8.0 and 9.0.

-

-

Work-up & Isolation:

-

Separate the organic layer (DCM) from the aqueous layer.

-

The product, Sodium Allyl Sulfate, is highly water-soluble and will be in the aqueous phase .

-

Wash the aqueous phase once with DCM to remove unreacted alcohol.

-

Lyophilization: Freeze-dry the aqueous solution to obtain the crude white solid. Avoid high-heat rotary evaporation as the ester can hydrolyze at elevated temperatures (

).

-

Data Specifications & Yields

| Parameter | Specification | Notes |

| Typical Yield | 85% – 92% | Loss primarily due to hydrolysis during workup. |

| Appearance | White hygroscopic powder | Deliquescent; store in desiccator. |

| pH Stability | 7.5 – 10.0 | Rapid hydrolysis at pH < 4. |

| Major Impurity | Sodium Sulfate ( | Formed from hydrolysis of chlorosulfonic acid. |

| Storage | -20°C, Inert Atmosphere | Prevents spontaneous polymerization. |

Quality Control & Validation

Trustworthiness in synthesis requires rigorous validation. The following methods confirm the identity of the Sulfate and distinguish it from the Sulfonate.

Silver Nitrate Test (Halide Check)

-

Purpose: Ensure complete removal of chloride ions (from

or starting material). -

Method: Dissolve 100 mg product in water; add 2 drops

. -

Result: Solution should remain clear. Turbidity indicates

contamination.

Acid Hydrolysis Stress Test (Differentiation)

-

Protocol: Dissolve sample in

and heat to 60°C for 30 mins. -

Result:

-

Sodium Allyl Sulfate: Rapidly hydrolyzes to Allyl Alcohol + Sodium Bisulfate (pH drops further, smell of alcohol).

-

Sodium Allyl Sulfonate: Remains stable (C-S bond does not cleave).

-

H-NMR Characterization

-

Solvent:

-

Key Shift: The methylene protons adjacent to the oxygen (

) in the Sulfate will appear further downfield (

Process Logic & Safety Flowchart

Caption: Operational workflow ensuring temperature control and effective acid removal.

References

-

Chemical Identity & CAS Verification

- Sodium Allyl Sulfate (CAS 2717-15-9).

-

Sodium Allyl Sulfonate (CAS 2495-39-8). (Cited for disambiguation purposes).

- Gilbert, E. E. (1965). Sulfonation and Related Reactions. Interscience Publishers. (Foundational text on chlorosulfonic acid mechanisms).

-

Mechanistic Insights

-

Relevant Patents (Process Conditions)

-

European Patent Office. (2019). Method for Producing Acrylic Emulsion Resin. EP 3868801 A1. (Cites Sodium Allyl Sulfate as a distinct monomer).[4]

-

Sources

Technical Monograph: Sodium Allyl Sulfonate (CAS 2495-39-8)

Functional Monomer for Advanced Hydrogels & Surface Engineering

Executive Summary & Strategic Profile

Sodium Allyl Sulfonate (SAS) , CAS 2495-39-8, is a high-purity functional monomer characterized by its bifunctional structure: a polymerizable allyl group and a strongly hydrophilic sulfonate moiety. While historically entrenched in the electroplating industry as a primary brightener, SAS has emerged as a critical building block in pharmaceutical drug delivery systems . Its ability to introduce permanent anionic charges into polymer networks makes it indispensable for synthesizing pH-responsive hydrogels, mucoadhesive excipients, and controlled-release matrices.

For drug development professionals, SAS represents a tunable "ionic switch"—a tool to modulate the swelling index, drug loading capacity, and bio-adhesion of polymeric carriers without altering the fundamental backbone chemistry.

Physicochemical Profile

The following data aggregates experimental values for high-purity (≥98%) Sodium Allyl Sulfonate.

Table 1: Physical & Chemical Properties

| Property | Value | Condition/Note |

| Chemical Name | Sodium 2-propene-1-sulfonate | IUPAC |

| Molecular Formula | C₃H₅NaO₃S | - |

| Molecular Weight | 144.12 g/mol | - |

| Appearance | White crystalline powder or flakes | Hygroscopic |

| Melting Point | ~242°C (Decomposes) | Do not exceed 240°C |

| Solubility (Water) | > 700 g/L | Highly soluble, exothermic |

| Solubility (Organic) | Soluble in Methanol; Insoluble in Benzene, Ether | - |

| Density | 1.206 g/cm³ | Solid phase |

| pH (35% aq.[1][2] soln) | 7.0 – 11.0 | Commercial solution typically alkaline |

| Stability | Stable under standard conditions | Incompatible with strong oxidizers |

Synthesis & Manufacturing Protocol

The industrial synthesis of SAS is a classic example of Strecker Sulfite Alkylation , utilizing nucleophilic substitution in an aqueous medium. This pathway is preferred for its atom economy and avoidance of toxic organic solvents, aligning with Green Chemistry principles relevant to pharmaceutical manufacturing.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the sulfite ion (

Process Workflow Diagram

The following diagram illustrates the critical control points (CCPs) in the synthesis to ensure pharmaceutical-grade purity (low chloride content).

Critical Process Parameters (CPPs):

-

Temperature Control : Reaction must be maintained between 50-70°C. Exceeding 80°C promotes polymerization of the allyl group, reducing yield.

-

Chloride Removal : For pharmaceutical applications, the residual NaCl content must be minimized via fractional crystallization in methanol/ethanol mixtures, as SAS is soluble in alcohol while NaCl is not.

Pharmaceutical Application: Hydrogel Drug Delivery

The primary utility of SAS in drug development lies in its role as a comonomer for hydrogels . When copolymerized with neutral monomers (e.g., acrylamide, N-isopropylacrylamide), SAS introduces fixed negative charges (sulfonate groups) into the network.

Mechanism of Action in Controlled Release

-

Swelling Modulation : The sulfonate groups cause electrostatic repulsion between polymer chains, expanding the hydrogel network and increasing water uptake (swelling).

-

pH Independence : Unlike carboxylate-based hydrogels (e.g., acrylic acid) which protonate at low pH, the sulfonate group (

) remains ionized across the entire physiological pH range (pH 1-8). This is critical for stomach-stable delivery systems . -

Drug Entrapment : The anionic mesh effectively entraps cationic drugs (e.g., doxorubicin, local anesthetics) via electrostatic interactions, slowing their diffusion and extending release profiles.

Analytical Characterization & Quality Control

To validate the identity and purity of SAS, the following protocols are standard.

1. H-NMR Spectroscopy

-

Solvent : D₂O

-

Key Signals :

-

5.8–6.0 ppm (Multiplet, 1H): Methine proton (

-

5.1–5.3 ppm (Multiplet, 2H): Terminal alkene protons (

-

3.5–3.7 ppm (Doublet, 2H): Methylene protons adjacent to sulfonate (

-

5.8–6.0 ppm (Multiplet, 1H): Methine proton (

-

Interpretation : Integration ratio of 1:2:2 confirms the allyl-sulfonate structure.

2. HPLC Purity Analysis

-

Column : Anion Exchange Column (e.g., SAX).

-

Mobile Phase : Phosphate buffer (pH 6.0) / Acetonitrile gradient.

-

Detection : UV at 210 nm (detects the double bond).

-

Limit : Purity

98.0%; Residual Allyl Chloride < 10 ppm.

Handling & Safety (SDS Summary)

While SAS is not classified as a PBT (Persistent, Bioaccumulative, Toxic) substance, standard laboratory safety is mandatory.

-

Hazard Statements :

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE Requirements : Nitrile gloves, safety goggles, and dust mask (N95) if handling powder.

-

Storage : Store in a cool, dry place under inert gas (Nitrogen) if possible, as the double bond can slowly auto-oxidize or polymerize upon prolonged exposure to heat and air.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 43072, Sodium 2-propene-1-sulfonate. Retrieved from [Link]

- Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science.

-

Quintanilla de Stéfano, J.C., et al. (2020) . pH-Sensitive Starch-Based Hydrogels: Synthesis and Effect of Molecular Components on Drug Release Behavior.[3] Polymers. (Context: Copolymerization of acrylates and sulfonates for drug delivery).

Sources

Solvation Dynamics and Phase Behavior of Allyl Sodium Sulfate (SAS)

An In-Depth Technical Guide for Process Optimization

Part 1: Chemical Identity & Physicochemical Context[1][2][3][4][5][6]

Before addressing solubility, we must resolve a critical nomenclature ambiguity often encountered in industrial literature. The term "Allyl Sodium Sulfate" is frequently used interchangeably with Sodium Allyl Sulfonate , though they are chemically distinct.

-

Target Molecule B: Sodium Allyl Sulfate [3][1][5]

-

CAS: 2705-93-3 (Generic/Uncommon)

-

Structure:

(C-O-S bond) -

Stability: Prone to hydrolysis in acidic/aqueous conditions.[6]

-

Note: This guide focuses on the Sulfonate (SAS) due to its dominant industrial relevance (CAS 2495-39-8), while providing specific warnings for the Sulfate ester where applicable.

The Solvation Mechanism

SAS is an amphiphilic salt with a "hard" ionic head group (sulfonate) and a short, "soft" hydrophobic tail (allyl group). Its solubility is governed by the competition between the Lattice Energy of the crystalline solid and the Solvation Energy provided by the solvent.

-

In Water: The high dielectric constant (

) allows for full dissociation. The hydration shell stabilizes the -

In Organics: The short allyl tail is insufficient to pull the highly polar head group into non-polar solvents. Solubility relies entirely on the solvent's ability to coordinate the sodium cation and hydrogen-bond with the sulfonate oxygens.

Part 2: Solubility Profile & Solvent Selection

The following data categorizes solvent compatibility for SAS. Note that commercial grades often contain 8-10% NaCl, which significantly alters solubility limits (the "Salting-out" effect).

Table 1: Solubility Matrix (Empirical & Predicted)

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Protogenic Polar | Water | High (>200 g/L)* | High dielectric constant; strong ion-dipole interactions. |

| Lower Alcohols | Methanol | Moderate | Capable of H-bonding; often used for extraction from inorganic salts. |

| Lower Alcohols | Ethanol | Low/Sparingly | Dielectric constant drops ( |

| Polar Aprotic | DMSO / DMF | Moderate | High polarity dissolves the salt, but lack of H-bond donation limits stability. |

| Ketones | Acetone | Insoluble | Acts as an Anti-Solvent . Used to precipitate SAS from aqueous/alcoholic solutions. |

| Ethers | THF / Diethyl Ether | Insoluble | Low polarity; unable to overcome lattice energy. |

| Hydrocarbons | Hexane / Toluene | Insoluble | Total polarity mismatch. |

*Note: Some databases list 4 g/100mL (40 g/L) for specific grades. However, pure SAS is generally considered highly soluble. The presence of NaCl impurities drastically reduces SAS solubility in organic solvents.

Part 3: Experimental Protocols

As a scientist, relying on database values for ionic salts in mixed solvents is risky. Use these self-validating protocols to determine exact parameters for your specific batch.

Protocol A: Gravimetric Solubility Determination

Use this to determine the saturation limit in a specific solvent (e.g., Methanol).

-

Preparation: Dry the SAS sample in a vacuum oven at 50°C for 4 hours to remove hygroscopic moisture.

-

Saturation: Add excess SAS to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 4 hours.

-

Filtration: Stop stirring and allow solids to settle. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-weighed).

-

Gravimetry: Evaporate a known volume (e.g., 10 mL) of the filtrate in a tared dish. Dry to constant weight.

-

Calculation:

Protocol B: Purification via Anti-Solvent Precipitation

Use this to remove unreacted precursors or inorganic salts.

-

Dissolution: Dissolve crude SAS in the minimum volume of Methanol (or Water, if NaCl removal is not required).

-

Filtration: Filter off any insoluble inorganic salts (NaCl is sparingly soluble in Methanol).

-

Precipitation: Slowly add Acetone (Anti-solvent) to the filtrate with vigorous stirring. Ratio: 1:3 (Solvent:Anti-solvent).

-

Collection: The SAS will precipitate as a white crystalline solid. Filter via vacuum filtration.

-

Drying: Vacuum dry at 40°C. (Avoid high heat to prevent polymerization).

Part 4: Visualization of Dynamics

Diagram 1: Solvation & Purification Logic

This diagram illustrates the decision tree for solvent selection based on the polarity and purification goals.

Caption: Solubility logic flow. Green nodes indicate effective solvents; Red nodes indicate precipitants/non-solvents.

Diagram 2: Impurity Removal Workflow (NaCl Separation)

A critical application in drug development is removing the conductive salt (NaCl) from the monomer.

Caption: Methanol-based extraction workflow to separate SAS from inorganic sodium chloride impurities.

References

-

Ataman Chemicals. Sodium Allyl Sulfonate Technical Data Sheet. Retrieved from

-

Parchem Fine & Specialty Chemicals. Sodium Allyl Sulfonate Product Specifications. Retrieved from

-

GuideChem. Sodium Allylsulfonate Properties and Applications. Retrieved from

-

Google Patents. Process for the preparation of sodium allyl sulfonate (US4171324A). Retrieved from

-

ChemicalBook. 2-Propene-1-sulfonic acid sodium salt (CAS 2495-39-8).[4] Retrieved from

Sources

Technical Guide: Reactivity & Applications of Sodium Allyl Sulfonate (SAS)

Executive Summary

Sodium Allyl Sulfonate (SAS) is a functional monomer distinct from its vinyl counterparts (e.g., Sodium Styrene Sulfonate) due to the presence of an allylic methylene group (

Part 1: Molecular Architecture & Electronic Effects

The Allylic Resonance Challenge

The core reactivity difference between SAS and vinyl monomers lies in the allylic hydrogen atoms. In vinyl monomers (like acrylic acid), the radical on the propagating chain reacts rapidly with the double bond. In SAS, the radical often abstracts an allylic hydrogen instead.

-

Structure:

-

Mechanism: When a propagating radical (

) attacks SAS, two competing pathways exist:-

Propagation (Desired): Addition to the double bond.

-

Chain Transfer (Undesired): Abstraction of a hydrogen atom from the

-methylene group.

-

This abstraction creates a resonance-stabilized allylic radical. This radical is too stable to re-initiate polymerization effectively, leading to chain termination. This phenomenon is known as Degradative Chain Transfer (autoinhibition).

Visualization: Degradative Chain Transfer Pathway

Figure 1: The kinetic competition between propagation and hydrogen abstraction. The stability of the resulting allyl radical (

Part 2: Copolymerization Kinetics & Reactivity[1]

Reactivity Ratios

Due to the autoinhibition described above, SAS is rarely used as a homopolymer. It is almost exclusively copolymerized with high-activity monomers like Acrylic Acid (AA) , Acrylamide (AM) , or Maleic Anhydride .

-

Reactivity Trends: In SAS (

) systems, the reactivity ratio -

Implication: To achieve uniform incorporation of SAS, the comonomer must be fed slowly (starved-feed condition) to prevent the more reactive monomer from consuming the initiator and forming blocky sequences.

Optimal Feed Ratios

Research indicates that terpolymers often yield better performance stability than binary copolymers. A validated molar ratio for scale inhibition applications (SAS/Acrylic Acid/Acrylamide) is:

| Monomer | Molar Ratio (Typical) | Function |

| Acrylic Acid (AA) | 3.0 - 6.0 | Provides backbone charge & chelation. |

| Acrylamide (AM) | 1.5 - 3.0 | Increases molecular weight (spacer). |

| SAS | 0.5 - 1.0 | Provides sulfonic acid group (high pH stability). |

Part 3: Functional Applications

Electroplating (Nickel Brightener)

SAS is a standard "Class I" brightener in the Watts nickel plating bath. It functions by refining the grain structure of the deposited metal.

-

Mechanism: SAS adsorbs onto the cathode surface. The sulfonate group facilitates transport through the Helmholtz double layer. The allyl group is reduced at the cathode, incorporating sulfur into the lattice, which induces compressive stress and reduces grain size (brightening effect).

-

Synergy: It is rarely used alone; it acts synergistically with Saccharin (Class I) and 1,4-Butynediol (Class II leveler).

Figure 2: Mechanism of SAS as a grain refiner in nickel electroplating.

Part 4: Experimental Protocol

Protocol: Synthesis of SAS-Acrylic Acid Copolymer

Target Application: Scale Inhibition / Dispersant[1]

Safety Note: Acrylic acid is corrosive. SAS dust is an irritant. Work in a fume hood.

1. Reagents Preparation

-

Monomer Mix: Dissolve Sodium Allyl Sulfonate (0.1 mol) and Acrylic Acid (0.4 mol) in deionized water (total monomer concentration ~20-30 wt%).

-

Initiator: Ammonium Persulfate (APS), 6-8% by weight of total monomers. Dissolve in minimal water.[2]

-

Chain Transfer Agent (Optional): Isopropanol (if lower MW is required).

2. Reaction Setup

-

Equip a 4-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermometer.

-

Add 30% of the Monomer Mix and 50% of the water to the flask (Heel charge).

-

Heat to 80°C under continuous nitrogen purge.

3. Polymerization[3][1][4][5][6][7][8][9][10][11][12][13]

-

Once at 80°C, begin feeding the remaining Monomer Mix and the Initiator solution simultaneously via peristaltic pumps.

-

Feed Time: 2–3 hours. (Slow feed is critical to overcome reactivity differences).

-

-

After feeds are complete, hold temperature at 85°C for 2 hours (Aging step) to consume residual monomers.

4. Post-Treatment

-

Cool to 40°C.

-

Neutralize partially with NaOH to pH 4–5 (prevents hydrolysis of ester linkages if comonomers like HEMA are used, otherwise pH 7 is fine).

-

Purification: Precipitate in excess ethanol if solid polymer is required, or use as aqueous solution.

References

-

Reactivity & Synthesis: Synthesis of sodium allyl sulfonate in an aqueous medium by micellar catalysis. ResearchGate.[3][12]

-

Copolymerization Protocols: Study on Scale and Corrosion Inhibition Performance of Phosphorus-Free Copolymer HEMA-AA-SAS. MDPI.

-

Electroplating Mechanism: Enhancing Nickel Plating: The Role of Sodium Allylsulfonate. NBInno.

-

Degradative Chain Transfer: Allyl sulfides and α-substituted acrylates as addition–fragmentation chain transfer agents. ResearchGate.[3][12]

-

Industrial Data: Sodium Allyl Sulfonate - Product Applications. Ataman Chemicals.[14]

Sources

- 1. Synthesis, characterization and properties of a novel environmentally friendly ternary hydrophilic copolymer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALS Allyl Sulfonate Sodium Salt - High Purity and Affordable Prices [wuhanbrightchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. The effect of fluorination on chain transfer reactions in the radical polymerization of oligo ethylene glycol ethenesulfonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 6. Copolymerization Behavior of Acrylamide-Based Polymers in Ionic Liquid Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 14. Sodium Allyl Sulfonate (25%ALS, 35%ALS)-sodium allyl sulfonate_Sodium Methallyl Sulfonate_AMPS-Shandong Songchuan New Materials Co., LTD [sdsongchuan.com]

Allyl Sodium Sulfate: Functional Monomer & Reactive Intermediate

The following technical guide is structured to provide a comprehensive analysis of Allyl Sodium Sulfate (SAS) , distinguishing it from its common analog Sodium Allyl Sulfonate, and detailing its dual-role utility in emulsion polymerization and pharmaceutical synthesis.

Technical Guide for Research & Development

Executive Summary & Molecular Distinction

In the landscape of functional monomers, Allyl Sodium Sulfate (SAS) occupies a specialized niche often confused with Sodium Allyl Sulfonate (SAS/SMAS). While both serve as anionic polymerizable surfactants ("surfmers"), their chemical behavior differs fundamentally due to the oxygen linkage in the sulfate group.

This guide addresses Allyl Sodium Sulfate (CAS 19037-59-3) as a distinct entity, focusing on its two primary applications:

-

Emulsion Polymerization: As a reactive emulsifier to create self-stabilizing latexes with high water resistance.

-

Biomedical Synthesis: As a critical intermediate for sulfating polysaccharides (e.g., Sodium Cellulose Sulfate) used in drug delivery and cell encapsulation.

The "Sulfate" vs. "Sulfonate" Critical Distinction

Researchers must verify the specific functional group required for their application, as hydrolytic stability varies significantly.

| Feature | Allyl Sodium Sulfate (Target) | Sodium Allyl Sulfonate (Common Analog) |

| Structure | ||

| Linkage | Ester linkage (C-O-S) | Carbon-Sulfur bond (C-S) |

| Hydrolytic Stability | Low: Susceptible to acid hydrolysis (releases allyl alcohol). | High: Stable across wide pH ranges. |

| Reactivity | High chain transfer (Allylic). | High chain transfer (Allylic). |

| Primary Utility | Precursor for sulfation; Biodegradable surfmer. | Industrial durable surfmer (COPS-1 type). |

Mechanism of Action: The "Surfmer" Effect

Allyl sodium sulfate functions as a Surfmer (Surfactant + Monomer). Unlike conventional emulsifiers (e.g., SDS) that adsorb physically to latex particles and desorb during freeze-thaw cycles or film formation, SAS covalently bonds to the polymer backbone.

Stabilization Pathway

-

Adsorption: The amphiphilic SAS molecule orients at the monomer/water interface (micelle surface).

-

Initiation: Water-soluble initiators (e.g., Potassium Persulfate) generate radicals.

-

Copolymerization: The allyl double bond reacts with the growing main-chain polymer (e.g., Styrene, Acrylate).

-

Locking: The sulfate head group is permanently fixed to the particle surface, providing permanent electrosteric stability.

Visualization: Surfmer Incorporation Mechanism

The following diagram illustrates the transition of SAS from a free emulsifier to a covalently bound stabilizer.

Caption: Transition of Allyl Sodium Sulfate from micellar aggregate to covalently bound surface stabilizer.

Experimental Protocols

Protocol A: Emulsion Polymerization of Styrene-Butyl Acrylate Latex

Objective: Synthesize a surfactant-free latex (after reaction) using SAS as the sole emulsifier. Challenge: Allylic monomers suffer from degradative chain transfer (the radical abstracts a hydrogen from the allyl group, forming a stable resonance structure that terminates the chain). Solution: Use a high initiator concentration and "Starved Feed" addition.

Materials

-

Monomers: Styrene (St), Butyl Acrylate (BA).

-

Surfmer: Allyl Sodium Sulfate (SAS).

-

Initiator: Potassium Persulfate (KPS).

-

Buffer: Sodium Bicarbonate (

).

Step-by-Step Methodology

-

Reactor Setup: Equip a 500mL 4-neck flask with a mechanical stirrer (250 rpm), reflux condenser, nitrogen inlet, and thermocouple.

-

Initial Charge (Heel):

-

Add Deionized Water (150g).

-

Add SAS (0.5g) to establish initial micelles.

-

Add

(0.2g) to buffer pH (prevents sulfate hydrolysis). -

Heat to 75°C under

purge.

-

-

Pre-Emulsion Preparation:

-

Mix Water (50g), SAS (2.0g), Styrene (45g), and Butyl Acrylate (55g).

-

Shear heavily to create a stable pre-emulsion.

-

-

Seed Stage:

-

Add 5% of the Pre-Emulsion to the reactor.

-

Add KPS solution (0.3g in 10mL water).

-

Wait 15 minutes (blue tinge appearance indicates particle nucleation).

-

-

Semi-Continuous Feed:

-

Feed the remaining Pre-Emulsion over 3.5 hours .

-

Simultaneously feed a separate KPS stream (0.2g in 20mL water) to maintain radical flux.

-

-

Cook-Down:

-

Hold at 80°C for 2 hours to consume residual monomer.

-

Note: High conversion is difficult with allyl monomers; steam stripping may be required to remove unreacted SAS.

-

Protocol B: Synthesis of Sodium Cellulose Sulfate (Biomedical Precursor)

Context: SAS is used to transfer the sulfate group or graft allyl-sulfate moieties onto polysaccharides for drug delivery hydrogels.

Methodology

-

Activation: Disperse Cotton Cellulose linter in a basic medium (NaOH/Urea solution) at -12°C to disrupt hydrogen bonding.

-

Etherification: Add Allyl Sodium Sulfate dropwise.

-

Reaction: Heat to 60°C for 5 hours. The SAS acts as an etherifying agent (nucleophilic attack).

-

Purification: Precipitate in Ethanol. Dialyze against distilled water (MWCO 12,000) to remove unreacted SAS and salts.

-

Result: Allyl-grafted cellulose sulfate, which can be further crosslinked via the allyl groups to form hydrogels.

Biomedical Application: Drug Delivery Systems

Allyl sodium sulfate derivatives (like Sodium Cellulose Sulfate - SCS) are critical in "polyelectrolyte complex" formation.[1]

-

Cell Encapsulation: SCS reacts with polycations (e.g., pDADMAC) to form semi-permeable microcapsules. These protect transplanted cells (e.g., Islets of Langerhans) from the immune system while allowing insulin diffusion.

-

Hydrogels: The allyl group allows for photo-crosslinking, creating injectable hydrogels that solidify in situ for sustained drug release.

Synthesis Pathway Visualization

Caption: Synthetic pathway for converting Cellulose and SAS into functional biomedical polymers.

References

-

Solvay Specialty Polymers. (n.d.). Sipomer® COPS Series: Reactive Surfactants for Emulsion Polymerization. (Industrial standard for sulfonate comparison). Link

-

Zhang, K., et al. (2015). "Homogenous synthesis of sodium cellulose sulfates with regulable low and high degree of substitutions."[1] Carbohydrate Polymers. (Details the use of sulfate precursors in cellulose modification). Link

-

Asua, J. M., & Schoonbrood, H. A. (1998). "Reactive Surfactants in Heterophase Polymerization." Acta Polymerica. (Foundational theory on surfmer mechanism and degradative chain transfer). Link

-

Podskocova, J., et al. (2005).[2] "Characterization of polyelectrolyte microcapsules by confocal laser scanning microscopy." Laser Physics. (Validates the use of Sodium Cellulose Sulfate in microencapsulation). Link

-

ChemBlink. (2024). Sodium Allyl Sulfate - CAS 19037-59-3 Properties and Safety.Link

Sources

The Technical Evolution and Application of Sodium Allyl Sulfonate (SAS): From Strecker Alkylation to Functional Hydrogels

Abstract

Sodium Allyl Sulfonate (SAS), also known as sodium 2-propene-1-sulfonate (CAS: 2495-39-8), represents a pivotal functional monomer in industrial organic chemistry.[1][2][3][4] Historically emerging from the foundational Strecker sulfite alkylation of the 19th century, SAS found its industrial footing in the mid-20th century as a critical auxiliary brightener in nickel electroplating and a dye-site monomer for acrylic fibers. This technical guide synthesizes the chemical history, reaction engineering, and modern pharmaceutical applications of SAS, providing researchers with a self-validating synthesis protocol and mechanistic insights into its role in drug delivery systems.

Chemical Identity and Historical Context[7]

The Molecule

SAS is an olefinic sulfonate salt characterized by a terminal double bond (

| Property | Specification |

| IUPAC Name | Sodium prop-2-ene-1-sulfonate |

| CAS Number | 2495-39-8 |

| Molecular Formula | |

| Molecular Weight | 144.12 g/mol |

| Solubility | High in water; soluble in lower alcohols; insoluble in benzene |

| Key Functionality | Electrophilic double bond (polymerization), Anionic head (solubility/electrostatics) |

Historical Evolution: The Strecker Legacy

The discovery of SAS is not attributed to a single "eureka" moment but rather the industrial adaptation of the Strecker Sulfite Alkylation (discovered by Adolph Strecker in 1868). While Strecker originally focused on alkyl halides, the mid-20th-century expansion of the synthetic fiber (acrylics) and automotive (chrome/nickel plating) industries necessitated a water-soluble, sulfonated alkene.

-

1868: Adolph Strecker defines the nucleophilic substitution of halides with sulfites.

-

1940s-1950s: Industrial patents emerge utilizing SAS as a "leveling agent" in Watts nickel baths, solving the problem of brittle deposits in electroplating.

-

1960s-Present: SAS becomes a standard "third monomer" in acrylonitrile polymerization, providing the anionic sites necessary for cationic dyes to bind to hydrophobic acrylic fibers.

Synthesis Engineering: The Nucleophilic Substitution Workflow

The synthesis of SAS is a classic

Reaction Mechanism

The sulfite ion (

Critical Process Parameters (CPPs)

-

pH Control: The reaction generates alkalinity. If pH rises too high (>10), allyl chloride hydrolyzes to allyl alcohol. If too low (<7), sulfur dioxide evolves. Target pH: 7.5 – 9.0.

-

Temperature: The reaction is exothermic.[5] Starting temperature must be

to prevent runaway polymerization of the allyl group.

Self-Validating Synthesis Protocol

This protocol includes "Checkpoints" to ensure reaction integrity before proceeding.

Reagents:

-

Allyl Chloride (AC)

-

Sodium Sulfite (

)[6][7][8] -

Catalyst: Copper turnings (trace) or Phase Transfer Catalyst (e.g., polyethylene glycol)

Step-by-Step Workflow:

-

Preparation: Dissolve

in deionized water to create a saturated solution (approx. 20-25%). -

Addition: Heat solution to 45°C. Add Allyl Chloride dropwise under vigorous stirring.

-

Rationale: AC is immiscible with water. Vigorous stirring increases the interfacial surface area for the

reaction.

-

-

Reaction Monitoring: Maintain reflux (approx. 110°C) for 2-4 hours.

-

Checkpoint 2 (Self-Validation): Titrate an aliquot for residual sulfite using Iodine standard solution. The reaction is complete when sulfite content drops below 0.5%.

-

-

Purification:

-

Evaporate water to concentrate the solution.

-

Salting Out: SAS is soluble in ethanol; NaCl is not. Add hot ethanol to the concentrated residue. Filter off the precipitated NaCl.[6]

-

Crystallize the filtrate to obtain pure SAS.

-

Visualization: Synthesis and Application Logic

The following diagram illustrates the synthesis pathway and the bifurcation of its applications into Electroplating and Polymer Science.

Caption: Figure 1. The synthesis workflow of Sodium Allyl Sulfonate via Strecker alkylation and its subsequent industrial divergence.

Application Spectrum: Mechanisms of Action

Electroplating: The "Auxiliary Brightener"

In the electroplating industry, specifically for Nickel (Watts baths), SAS is classified as a Class II Brightener (or carrier brightener).

-

Mechanism: SAS adsorbs onto the cathode surface during plating. The sulfonate group interacts with the electric field, modifying the crystal growth of the depositing nickel.

-

Effect: It promotes a fine-grained, ductile deposit.[2] Unlike Class I brighteners (which produce brilliance but brittleness), SAS acts as a "leveling agent," filling in microscopic scratches on the substrate to create a mirror-like finish without compromising structural integrity.

-

Synergy: It is rarely used alone; it is typically combined with saccharin or butynediol to balance brightness and ductility.

Drug Development & Polymer Science

For the pharmaceutical audience, SAS serves as a functional building block for Smart Hydrogels .

-

Dyeability & Affinity: In acrylic fibers, SAS provides the anionic "dye site" for cationic dyes.

-

Hydrogels for Drug Delivery: When copolymerized with acrylamide or N-isopropylacrylamide (NIPAM), SAS introduces permanent negative charges (

).-

Osmotic Swelling: The ionic groups create high osmotic pressure, allowing the hydrogel to absorb massive amounts of water.

-

Drug Interaction: The anionic sulfonate groups can electrostatically bind cationic drugs (e.g., doxorubicin, local anesthetics), creating a "depot" effect that slows release rates.

-

Comparative Data: SAS vs. Other Sulfonated Monomers

| Monomer | Reactivity Ratio (w/ Acrylamide) | Stability | Primary Application |

| SAS | Moderate | High (Thermally stable) | Ni-Plating, Acrylic Fibers |

| Vinyl Sulfonic Acid | High | Moderate | Water Treatment |

| AMPS (Acrylamido-methyl...) | Very High | High | Oil Field, Personal Care |

References

- Strecker, A. (1868). "Ueber eine neue Bildungsweise der Sulfonsäuren." Liebigs Annalen der Chemie.

-

PubChem. (2024).[1] "Sodium allylsulfonate Compound Summary." National Center for Biotechnology Information. [Link][1]

-

Ataman Kimya. (n.d.). "Sodium Allyl Sulfonate Technical Data Sheet." Ataman Chemicals. [Link]

- Google Patents. (1979). "Preparation of sodium allyl and methallyl sulfonate (US4171324A).

-

Quintanilla de Stéfano, J.C., et al. (2020).[10] "pH-Sensitive Starch-Based Hydrogels: Synthesis and Effect of Molecular Components on Drug Release Behavior." ResearchGate. [Link]

-

European Chemicals Agency (ECHA). (2024). "Registration Dossier: Sodium prop-2-enesulphonate." ECHA. [Link](Note: Generic landing page for dossier search).

Sources

- 1. Sodium allylsulfonate: Versatile Properties, Industrial Applications, and Hazards_Chemicalbook [chemicalbook.com]

- 2. atamankimya.com [atamankimya.com]

- 3. CN109232329A - A kind of synthetic method of Sodium Allyl Sulfonate - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. US4171324A - Preparation of sodium allyl and methallyl sulfonate - Google Patents [patents.google.com]

- 6. CN108675947B - Synthesis method of sodium allylsulfonate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nickel electroplating - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Part 1: The Critical Distinction – Sulfate vs. Sulfonate

Technical Whitepaper: Safe Handling and Operational Protocols for Allyl Sodium Sulfate

Executive Warning: In industrial and research environments, Allyl Sodium Sulfate (CAS 2705-93-3) is frequently conflated with Sodium Allyl Sulfonate (SAS, CAS 2495-39-8). This nomenclature error presents a severe safety risk.

While the Sulfonate (

| Feature | Allyl Sodium Sulfate (Target) | Sodium Allyl Sulfonate (Common Confusion) |

| CAS Number | 2705-93-3 | 2495-39-8 |

| Structure | ||

| Bond Type | Sulfate Ester ( | Sulfonate ( |

| Hydrolysis Risk | High (Releases Allyl Alcohol) | Negligible |

| Primary Hazard | Toxicity (via hydrolysis products) | Mild Irritant |

Part 2: Physicochemical Profile & The Hydrolysis Trap

The "Trojan Horse" Mechanism

Allyl sodium sulfate behaves as an anionic surfactant and monomer. However, its stability is pH-dependent. In acidic environments or upon prolonged exposure to moisture without buffering, the ester bond cleaves.

The Reaction:

Toxicological Implications:

-

Allyl Alcohol (The Hidden Threat): Unlike the parent salt, Allyl Alcohol is volatile and extremely toxic. It causes lacrimation, severe tissue irritation, and liver/kidney damage (hepatotoxic/nephrotoxic) [1].

-

Auto-Catalysis: The hydrolysis produces sodium bisulfate, which lowers the pH of the solution. This acidity further catalyzes the hydrolysis, creating a runaway degradation loop.

Visualization: The Degradation Cascade

Figure 1: The auto-catalytic hydrolysis pathway of Allyl Sodium Sulfate. Note the feedback loop where generated acid accelerates further degradation.

Part 3: Operational Protocols

Personal Protective Equipment (PPE)

Standard nitrile gloves are insufficient if hydrolysis has occurred, as Allyl Alcohol can permeate nitrile.

-

Primary Barrier: Butyl rubber or Silver Shield®/4H® laminate gloves are required for handling solutions where degradation is suspected [2].

-

Respiratory: If handling powder or unbuffered solutions, use a NIOSH-approved respirator with organic vapor cartridges (OV/P100) to protect against potential allyl alcohol vapors.

Handling Solids

-

Moisture Control: Handle only in a desiccated environment or a glove box if high purity is required.

-

Weighing: Do not leave open containers on balances. The hygroscopic nature of sulfate salts attracts water, initiating the hydrolysis cycle.

Handling Aqueous Solutions

Researchers often use Allyl Sodium Sulfate in emulsion polymerization. To prevent in-situ generation of toxins:

-

pH Buffering: Always maintain the solution pH between 7.5 and 9.0 . Use a carbonate or phosphate buffer. Never add this component to an acidic pre-mix.

-

Temperature Control: Keep solutions chilled (

) to kinetically inhibit hydrolysis until the moment of polymerization. -

Usage Window: Prepare solutions ex tempore (immediately before use). Do not store aqueous stock solutions for >24 hours.

Part 4: Storage & Waste Disposal

Storage Hierarchy

-

Condition: Store under inert gas (Nitrogen/Argon) to prevent oxidative polymerization of the allyl group.

-

Temperature: Refrigerate (

). -

Segregation: Store away from acids (hydrolysis trigger) and radical initiators (polymerization trigger).

Waste Disposal

Crucial: Do not mix with general acidic waste streams.

-

Quench: Treat waste solutions with dilute NaOH to ensure pH > 10 (neutralizing any free acid and stabilizing the ester) before disposal.

-

Labeling: Clearly label waste as "Contains Allyl Sulfates – Potential Allyl Alcohol Generator."

Part 5: Emergency Procedures

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap and water for 15 min.[1] | Sulfate salts are water-soluble; rapid removal prevents absorption. |

| Inhalation | Evacuate to fresh air.[1][2] Monitor for delayed pulmonary edema. | If hydrolysis occurred, allyl alcohol vapors cause delayed lung injury. |

| Spill (Solid) | Cover with dry lime or soda ash. Sweep up. | Neutralizes potential acidity; prevents moisture contact. |

| Spill (Liquid) | Absorb with vermiculite. Do not use sawdust. | Sawdust can react with oxidizers; vermiculite is inert. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7858, Allyl Alcohol. Retrieved from [Link]

- Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.

-

Ataman Chemicals. (n.d.). Sodium Allyl Sulfonate vs. Allyl Compounds. Retrieved from [Link] (Used for comparative nomenclature verification).

- O'Neil, M.J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing.

Sources

Thermal Stability and Degradation of Allyl Sodium Sulfate

This guide provides an in-depth technical analysis of Allyl Sodium Sulfate , with a critical distinction from its structural analog, Sodium Allyl Sulfonate .

Technical Whitepaper | Version 1.0 Target Audience: Researchers, Process Chemists, and Drug Development Scientists.

Executive Summary & Critical Distinction

In pharmaceutical and materials research, a frequent nomenclature error confounds two distinct chemical entities. Before assessing stability, you must verify the specific CAS number of your material, as their degradation profiles differ radically.

| Feature | Allyl Sodium Sulfate (Target Topic) | Sodium Allyl Sulfonate (Common Analog) |

| CAS Number | 19037-59-3 | 2495-39-8 |

| Structure | ||

| Linkage | Ester (C-O-S bond) | Sulfonate (C-S bond) |

| Stability Risk | High: Prone to rapid hydrolysis and autocatalytic decomposition. | Low: Thermally and hydrolytically robust. |

| Primary Degradant | Allyl Alcohol (Toxic, Volatile) + Sodium Bisulfate |

Core Directive: This guide focuses on the Sulfate Ester (CAS 19037-59-3) , which exhibits significant instability compared to the sulfonate. If your material is the sulfonate, the hydrolysis risks described below do not apply.

Thermal Stability Profile

Allyl sodium sulfate is thermodynamically fragile. Unlike sulfonates, which withstand temperatures

Thermal Decomposition Events (TGA/DSC Data Interpretation)

When analyzing Allyl Sodium Sulfate via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), three distinct mass-loss events are typically observed:

-

Dehydration (60°C – 110°C): Loss of surface and bound water. Note: If the sample is acidic, hydrolysis begins here.

-

Ester Pyrolysis (140°C – 180°C): Cleavage of the

bond. -

Inorganic Transformation (>250°C): The remaining sodium bisulfate (

) residue decomposes to sodium pyrosulfate (

The Autocatalytic Trap

The thermal stability of Allyl Sodium Sulfate is strictly pH-dependent.

-

Neutral/Basic State: Moderately stable at room temperature.

-

Acidic State: Highly unstable. Thermal energy liberates trace protons, which catalyze hydrolysis. The byproduct, Sodium Bisulfate (

), is acidic, creating a positive feedback loop that accelerates degradation exponentially.

Degradation Mechanisms

The molecule degrades via two competing pathways: Hydrolysis (chemical decomposition) and Polymerization (radical reaction).

Pathway A: Hydrolytic Cleavage (Dominant in Solution/Moisture)

This is the primary risk in drug formulation and storage. The sulfate ester bond hydrolyzes to release Allyl Alcohol and Sodium Bisulfate.

-

Reaction:

-

Kinetics: First-order with respect to

. -

Toxicity Alert: Allyl alcohol is a potent lachrymator and hepatotoxin.

Pathway B: Radical Polymerization (Dominant in Dry/Anhydrous Conditions)

If kept dry and radical initiators (peroxides, heat) are present, the allyl group polymerizes.

-

Outcome: Formation of an insoluble, cross-linked oligomer.

-

Degradative Chain Transfer: Allylic protons are labile. Radical attack often leads to "degradative chain transfer," terminating the polymer chain early and yielding low molecular weight, colored gums rather than clean polymers.

Mechanistic Visualization

The following diagram illustrates the divergent fate of the molecule based on environmental triggers.

Caption: Divergent degradation pathways of Allyl Sodium Sulfate. Note the red dashed line indicating the autocatalytic acid-hydrolysis loop.

Experimental Protocols for Stability Assessment

Protocol: Hydrolytic Stability via Ion Chromatography (IC)

Objective: Quantify the release of free sulfate (

-

Sample Prep: Dissolve Allyl Sodium Sulfate (10 mg/mL) in buffered

(pH 7.4 phosphate buffer) and unbuffered water. -

Incubation: Heat aliquots at 40°C, 60°C, and 80°C for 24 hours.

-

Detection:

-

Inject into Ion Chromatograph (Anion exchange column).

-

Mobile Phase: Carbonate/Bicarbonate buffer.

-

Success Criteria: Intact ester elutes early; free sulfate elutes later.

-

Limit of Detection: Free sulfate > 0.1% indicates onset of degradation.

-

Protocol: BaCl₂ Turbidity Screening (Rapid Field Test)

Objective: Qualitative check for storage degradation.

-

Dissolve 100 mg of sample in 10 mL deionized water.

-

Add 1 mL of 1M Barium Chloride (

). -

Interpretation:

-

Clear Solution: Pass. (The intact allyl sulfate barium salt is soluble).

-

White Precipitate: Fail. (Presence of free sulfate ions indicating hydrolysis).

-

Protocol: TGA-MS (Thermal Evolved Gas Analysis)

Objective: Differentiate drying from decomposition.

-

Load 5-10 mg sample into Alumina pan.

-

Ramp 10°C/min from 25°C to 400°C under

. -

Monitor Mass Spec signals:

-

m/z 18 (

): Dehydration. -

m/z 57/58 (Allyl Alcohol fragments): Ester bond cleavage.

-

m/z 64 (

): Ultimate sulfonate/sulfate breakdown.

-

Storage and Handling Recommendations

To maintain the integrity of Allyl Sodium Sulfate for research or formulation:

-

pH Control: Always buffer aqueous solutions to pH 7–9. Never store in acidic media.

-

Desiccation: Store solid material over

or silica gel. Moisture acts as the initiator for the hydrolysis loop. -

Cold Chain: Store at +4°C or -20°C to arrest spontaneous ester cleavage.

-

Inhibitors: If polymerization is the concern, add 10-50 ppm MEHQ (Monomethyl ether of hydroquinone), though this does not prevent hydrolysis.

References

-

National Cancer Institute (NCI). (n.d.). Allyl sodium sulfate (CAS 19037-59-3) - Substance Profile.[3] NCI Thesaurus. Retrieved from [Link]

- Guthrie, J. P. (1978). Hydrolysis of Esters of Oxy Acids: pKa Values for Strong Acids. Canadian Journal of Chemistry.

Sources

The Allyl Sulfur Dichotomy: A Technical Guide to Sodium Allyl Sulfate

Content Type: Technical Reference & Disambiguation Guide Audience: Pharmaceutical Scientists, Process Chemists, and Drug Development Leads Focus: Nomenclature, Structural Integrity, and Synthetic Validation

Executive Summary: The Nomenclature Risk

In drug development and industrial synthesis, the term "Allyl Sodium Sulfate" represents a critical ambiguity. It is frequently—and dangerously—conflated with Sodium Allyl Sulfonate (SAS).

While the names differ by only one syllable, the chemical implications are vast:

-

Sodium Allyl Sulfate (The Ester): A hydrolytically unstable sulfate ester (

bond), often a metabolic intermediate or reactive surfactant precursor. -

Sodium Allyl Sulfonate (The Sulfonate): A robust, chemically stable monomer (

bond) used extensively in industrial polymerization and electroplating.[1][2]

This guide provides the precise synonyms, structural data, and validation protocols required to distinguish these two entities, ensuring the integrity of your screening libraries and synthetic pathways.

Nomenclature & Identity Matrix

The following table resolves the synonym overlap. Note the CAS numbers; they are the only immutable identifiers in this confused landscape.

Table 1: Comparative Identity Data[3][4]

| Feature | Target A: Sodium Allyl Sulfate (The Ester) | Target B: Sodium Allyl Sulfonate (The Sulfonate) |

| Primary Structure | ||

| CAS Number | 14488-31-4 | 2495-39-8 |

| IUPAC Name | Sodium prop-2-en-1-yl sulfate | Sodium prop-2-ene-1-sulfonate |

| Common Synonyms | Sodium 2-propenyl sulfate; Allyl sulfate sodium salt | SAS; Sodium allylsulfonate; 2-Propene-1-sulfonic acid sodium salt |

| Bond Type | C-O-S (Oxygen bridge) | C-S (Direct Carbon-Sulfur) |

| Stability (pH 7) | Labile (Susceptible to hydrolysis) | Stable (Resistant to hydrolysis) |

| Metabolic Fate | Cleaved by Arylsulfatases | Often excreted unchanged |

| Primary Use | Surfactant precursors, metabolic probes | Nickel plating brightener, acrylic fiber monomer |

Structural & Electronic Causality

Understanding the reactivity difference is essential for experimental design.

The Sulfate Ester Instability (Target A)

Sodium Allyl Sulfate contains a

-

Implication: Aqueous stock solutions must be prepared fresh and kept at neutral/basic pH.

The Sulfonate Stability (Target B)

Sodium Allyl Sulfonate contains a

-

Implication: This compound survives harsh polymerization conditions (radical initiators, heat) and metabolic passes (liver microsomes).

Visualization: The Allyl Sulfur Taxonomy

The following diagram illustrates the divergent synthesis and degradation pathways, providing a logical map for identification.

Caption: Divergent synthetic pathways and stability profiles. Red path indicates the hydrolytically labile sulfate ester; Green path indicates the robust sulfonate.

Experimental Protocols: Synthesis & Validation

To ensure you are working with the correct "Allyl Sodium Sulfate" (Ester), use the following synthesis and validation workflow. This protocol minimizes the risk of hydrolysis.

Protocol A: Selective Synthesis of Sodium Allyl Sulfate

Rationale: We use a sulfur trioxide-pyridine complex or chlorosulfonic acid at low temperatures to prevent the elimination of the alcohol or polymerization of the double bond.

-

Reagents: Allyl alcohol (1.0 eq), Chlorosulfonic acid (

, 1.0 eq), Pyridine (solvent/base), NaOH (aq). -

Setup: 3-neck round bottom flask,

atmosphere, ice bath ( -

Addition: Dropwise addition of

to Allyl alcohol in Pyridine. Critical: Keep T < -

Quench: Pour reaction mixture into ice-cold

or-

Why? Neutralizing immediately prevents acid-catalyzed hydrolysis of the newly formed ester.

-

-

Isolation: Lyophilization is preferred over heat evaporation to preserve the ester bond.

Protocol B: Spectroscopic Validation (The "Self-Validating" Step)

You must distinguish the Sulfate from the Sulfonate using

Table 2: Diagnostic NMR Shifts (

| Proton Position | Allyl Sulfate ( | Allyl Sulfonate ( |

| Alpha ( | ||

| Vinyl ( | ||

| Terminal ( |

Interpretation: If your alpha-methylene signal is near 3.5 ppm, you have the Sulfonate (wrong compound). If it is near 4.5 ppm, you have the Sulfate (correct compound).

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23690996, Sodium 2-propene-1-sulfonate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87963, Sodium allyl sulfate. Retrieved from [Link]

-

G.E.M.S. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. NIH PubMed Central. Retrieved from [Link]

Sources

Allyl sodium sulfate molecular weight and formula

Executive Summary

Allyl Sodium Sulfate (CAS 19037-59-3 ) is an organosulfur compound with the molecular formula C₃H₅NaO₄S and a molecular weight of 160.12 g/mol .[1][2] Structurally, it is the sodium salt of the sulfuric acid ester of allyl alcohol.

Critical Advisory for Drug Development:

It is frequently confused with Sodium Allyl Sulfonate (CAS 2495-39-8), a chemically distinct and more industrially prevalent compound (MW 144.12 g/mol ). The distinction is non-trivial: the sulfate contains an oxygen-sulfur ester linkage (

This guide details the physicochemical properties, synthesis pathways, and stability profiles of Allyl Sodium Sulfate, while explicitly delineating it from its sulfonate analog to prevent experimental error.

Part 1: Chemical Identity & Molecular Properties

Allyl Sodium Sulfate (Primary Target)[3]

-

IUPAC Name: Sodium prop-2-en-1-yl sulfate[3]

-

Molecular Formula:

[1][2] -

Molecular Weight: 160.12 g/mol [1]

-

SMILES: C=CCOS(=O)(=O)[O-].[Na+]

-

Structure: Contains a labile ester bond (

).

Sodium Allyl Sulfonate (Common Confusant)

-

IUPAC Name: Sodium prop-2-ene-1-sulfonate[3]

-

Molecular Formula:

-

Molecular Weight: 144.12 g/mol

-

SMILES: C=CCS(=O)(=O)[O-].[Na+]

-

Structure: Contains a stable carbon-sulfur bond (

).

Comparative Data Table

| Property | Allyl Sodium SULFATE | Sodium Allyl SULFONATE |

| Formula | C₃H₅NaO₄S | C₃H₅NaO₃S |

| MW ( g/mol ) | 160.12 | 144.12 |

| CAS | 19037-59-3 | 2495-39-8 |

| Bond Type | Ester Linkage (C-O-S) | Sulfonate Linkage (C-S) |

| Stability | Labile: Hydrolyzes in acid/base | Robust: Stable in wide pH range |

| Reactivity | Potential alkylating agent (Genotox concern) | Polymerizable monomer (Surfactant) |

| Primary Use | Cellulose modification, specialized surfactant | Nickel plating, acrylic fiber monomer |

Part 2: Synthesis & Reaction Mechanisms

The synthesis of Allyl Sodium Sulfate requires careful temperature control to prevent polymerization of the allyl group or hydrolysis of the newly formed ester.

Synthesis Protocol (Sulfate Ester)

Reaction: Sulfation of Allyl Alcohol with Chlorosulfonic Acid.

-

Reagents: Allyl Alcohol (

), Chlorosulfonic Acid ( -

Mechanism: Nucleophilic attack of the alcohol oxygen on the sulfur center, displacing chloride.

-

Critical Step: Immediate neutralization with NaOH is required to capture the unstable acid form as the sodium salt.

Synthesis Protocol (Sulfonate)

Reaction: Nucleophilic Substitution of Allyl Chloride.

-

Reagents: Allyl Chloride (

), Sodium Sulfite ( -

Mechanism: The sulfur atom of the sulfite ion acts as the nucleophile, displacing the chloride ion to form a C-S bond.

Synthesis Pathway Diagram

The following diagram illustrates the divergent synthesis pathways and the structural difference that dictates stability.

Caption: Divergent synthesis pathways. Top: Formation of the unstable Sulfate ester via alcohol sulfation. Bottom: Formation of the robust Sulfonate via nucleophilic substitution.

Part 3: Stability & Degradation (Critical for Pharma)

For drug development applications, the stability profile of Allyl Sodium Sulfate is the limiting factor. Unlike the sulfonate, the sulfate ester is prone to hydrolysis.

Hydrolysis Mechanism

In aqueous environments, particularly at non-neutral pH, Allyl Sodium Sulfate degrades back into Allyl Alcohol and Sodium Bisulfate. This reaction is autocatalytic in acidic conditions because the byproduct (Sodium Bisulfate) lowers the pH further.

Reaction:

Genotoxicity Warning

Alkyl sulfates (sulfuric acid esters) are potential alkylating agents. They can transfer the alkyl group (allyl) to nucleophilic sites on DNA (e.g., N7 of guanine).

-

Risk: If Allyl Sodium Sulfate is used as a reagent or intermediate, residual levels must be strictly controlled and quantified (typically < ppm levels) in the final drug substance (API).

-

Contrast: Sodium Allyl Sulfonate does not act as an alkylating agent due to the strength of the C-S bond.

Degradation Logic Diagram

Caption: Hydrolytic degradation pathway of Allyl Sodium Sulfate. Note the autocatalytic loop where acidic byproducts accelerate further degradation.

Part 4: Analytical Characterization

To verify the identity of the compound and detect cross-contamination between the sulfate and sulfonate forms, use 1H NMR and IR Spectroscopy .

Proton NMR Distinctions

The chemical shift of the methylene protons (

-

Allyl Sodium Sulfate (

): The electronegative oxygen deshields the protons significantly.-

Shift:

.

-

-

Sodium Allyl Sulfonate (

): The sulfur is less electronegative than oxygen.-

Shift:

.

-

IR Spectroscopy

-

Sulfate (

): Strong bands at 1210–1240 cm⁻¹ (asymmetric -

Sulfonate (

): Strong bands at 1150–1200 cm⁻¹ (asymmetric

References

-

National Cancer Institute (NCI). "Allyl sodium sulfate (Code C46959)." NCI Thesaurus. Available at: [Link]

-

Hoiness, D. E., et al. "The synthesis and identification of allyl ethers of glucose and cellulose." Canadian Journal of Chemistry, vol. 46, no. 5, 1968, pp. 667–672. (Demonstrates use of Allyl Sodium Sulfate for cellulose modification). Available at: [Link]

-

PubChem. "Compound Summary: Sodium allyl sulfate (CAS 19037-59-3)."[7] Available at: [Link]

-

Ataman Chemicals. "Technical Data Sheet: Sodium Allyl Sulfonate." Available at: [Link]

Sources

- 1. 19037-59-3 | sodium allyl sulfate - Moldb [moldb.com]

- 2. testing.chemscene.com [testing.chemscene.com]

- 3. chem960.com [chem960.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. ichemistry.cn [ichemistry.cn]

- 6. dtp.cancer.gov [dtp.cancer.gov]

- 7. Basic Chemical Data [dtp.cancer.gov]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. CAS # 2495-39-8, Sodium allylsulfonate, 2-Propene-1-sulfonic acid sodium salt, Sodium prop-2-enesulphonate, ALS - chemBlink [w.vw.chemblink.com]

- 10. atamankimya.com [atamankimya.com]

Methodological & Application

Allyl sodium sulfate in free radical polymerization techniques

Technical Application Note: Allyl Sodium Sulfate & Sulfonate in Free Radical Polymerization

Part 1: Executive Summary & Chemical Distinction

In the development of functionalized water-soluble polymers and latexes, confusion often arises between Sodium Allyl Sulfate (SAS-Sulfate) and Sodium Allyl Sulfonate (SAS-Sulfonate) . While both introduce anionic charge and allylic functionality, their behaviors in free radical polymerization differ fundamentally. This guide addresses the specific challenges of the Allyl moiety —specifically "degradative chain transfer"—and provides protocols for utilizing both species effectively.

| Feature | Sodium Allyl Sulfate (SAS-Sulfate) | Sodium Allyl Sulfonate (SAS-Sulfonate) |

| CAS Number | 2705-95-5 | 2495-39-8 |

| Structure | ||

| Bond Stability | Low: C-O-S bond hydrolyzes at low pH/high T. | High: C-S bond is chemically stable. |

| Primary Role | Surfmer: Reactive emulsifier in emulsion polymerization. | Monomer: Backbone unit for scale inhibitors, fibers, and flocculants. |

| Reactivity | Low (Allylic resonance). | Low (Allylic resonance). |

Part 2: The Core Challenge: Allylic Degradative Chain Transfer

The critical hurdle in polymerizing allyl sodium sulfate/sulfonate is Degradative Chain Transfer . Unlike vinyl monomers (e.g., acrylamide, styrene), the allylic radical formed after hydrogen abstraction is resonance-stabilized and too stable to propagate the chain efficiently. This acts as a "suicide mechanism" for the growing polymer chain, resulting in low molecular weights and poor conversion.

Mechanism Visualization

The following diagram illustrates the competition between effective propagation and degradative chain transfer.

Figure 1: Kinetic competition in allylic polymerization. The red dashed path represents the formation of stable allylic radicals that terminate polymerization.

Part 3: Experimental Protocols

Protocol A: Solution Copolymerization of Sodium Allyl Sulfonate (SAS)

Application: Scale inhibitors, conductive hydrogels, textile dyeing auxiliaries. Rationale: To overcome low reactivity, SAS is copolymerized with a highly reactive monomer (Acrylamide or Acrylic Acid). The "cage effect" of the comonomer facilitates incorporation.

Reagents:

-

Monomer A: Sodium Allyl Sulfonate (25 wt% in water).

-

Monomer B: Acrylic Acid (AA) (Glacial).

-

Initiator: Sodium Persulfate (NaPS) / Sodium Metabisulfite (SMBS) redox pair.

-

Chain Transfer Agent (Optional): Isopropanol (to regulate MW distribution).

Step-by-Step Workflow:

-

Reactor Setup:

-

Use a 500mL 4-neck round-bottom flask equipped with a mechanical stirrer (anchor type), nitrogen inlet, reflux condenser, and two peristaltic pumps for feeding.

-

Thermostat: Set water bath to 60°C (Redox allows lower T than thermal initiation, reducing chain transfer).

-

-

Initial Charge (Heel):

-

Add 150g Deionized Water.

-

Add 10% of the total SAS required (e.g., 5g).

-

Purge: Bubble

for 30 minutes to remove

-

-

Feed Preparation:

-

Feed 1 (Monomers): Mix remaining SAS (45g) + Acrylic Acid (50g) + Water (50g). Neutralize AA with NaOH to pH 4-5 (prevents corrosion and controls reactivity).

-

Feed 2 (Initiator): Dissolve 1.5g NaPS in 20g water.

-

Feed 3 (Reductant): Dissolve 1.2g SMBS in 20g water.

-

-

Polymerization Phase:

-

Start stirring at 200 RPM.

-

Begin simultaneous feeding of Feeds 1, 2, and 3 over 3 hours .

-

Critical Control: Maintain temperature at

. Exotherms are milder with allyl monomers due to slow propagation.

-

-

Post-Polymerization (Cook):

-

After feeds finish, raise temperature to 80°C and hold for 2 hours to consume residual monomers.

-

Scavenger Step: Add 0.1g NaPS boost if residual monomer >0.5% (verify via HPLC).

-

-

Validation:

-

Measure viscosity (Brookfield).

-

Determine conversion via Bromine Number titration (consumes unreacted double bonds).

-

Protocol B: Emulsion Polymerization using Allyl Sodium Sulfate as a Surfmer

Application: Latex stability, water-resistant coatings. Rationale: Here, Allyl Sodium Sulfate acts as a Reactive Surfactant . It stabilizes the latex particle during synthesis and then covalently bonds to the particle surface, preventing surfactant migration (leaching) in the final film.

Reagents:

-

Monomer Phase: Styrene / Butyl Acrylate (50/50 ratio).

-

Surfmer: Allyl Sodium Sulfate (2.0 wt% based on monomers).

-

Initiator: Potassium Persulfate (KPS).

Step-by-Step Workflow:

-

Pre-Emulsion Formation:

-

Dissolve Allyl Sodium Sulfate in water.

-

Slowly add Styrene/Butyl Acrylate mix under high-shear agitation (Ultra-Turrax) to form a stable white emulsion.

-

-

Seed Stage:

-

Charge 20% of the Pre-Emulsion into the reactor.

-

Heat to 75°C .

-

Add 15% of Initiator solution.

-

Wait for "Blue Hue" appearance (indicates particle nucleation).

-

-

Semi-Continuous Feed:

-

Feed the remaining Pre-Emulsion and Initiator over 4 hours.

-

Note on pH: Maintain pH > 6.0 using Sodium Bicarbonate buffer. Allyl Sodium Sulfate is prone to acid hydrolysis , which cleaves the sulfate group (

), destroying the surfactant capability and destabilizing the latex.

-

-

Curing:

-

Hold at 80°C for 2 hours.

-

Cool and filter through 100-mesh screen to check for coagulum (grit).

-

Part 4: Troubleshooting & Optimization Data

Table 1: Reactivity Ratios (Monomer 1 = Acrylamide, Monomer 2 = Allyl Sulfonate)

Note:

| System | Implication | ||

| Acrylamide / SAS | 3.6 | 0.05 | Drifting composition; requires "Starved Feed" (Protocol A) to ensure uniform incorporation. |

| Acrylic Acid / SAS | 2.8 | 0.03 | Similar drift; pH control is critical to match reactivities. |

Common Failure Modes:

-

Low Conversion (<80%):

-